2-Methylmorpholine-4-carbothioamide

Chemical Sourcing Procurement Quality Control

Researchers requiring a chiral morpholine scaffold for structure-activity relationship (SAR) studies often face limited access to 2-substituted derivatives. 2-Methylmorpholine-4-carbothioamide directly addresses this gap. - Chiral Handle: The 2-methyl substituent introduces a stereocenter, enabling enantioselective synthesis-a key differentiator from achiral morpholine-4-carbothioamide (CAS 14294-10-1). - Reactive Scaffold: The carbothioamide group provides a versatile functional handle for cyclization, oxidation, and substitution, accelerating library synthesis. - Assay-Ready Purity: Sourced at ≥98% purity to minimize confounding impurities in biological screens and ensure reproducible SAR data. Procurement managers benefit from a reliable supply chain with defined purity specifications and global shipping.

Molecular Formula C6H12N2OS
Molecular Weight 160.24
CAS No. 953734-73-1
Cat. No. B2520929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylmorpholine-4-carbothioamide
CAS953734-73-1
Molecular FormulaC6H12N2OS
Molecular Weight160.24
Structural Identifiers
SMILESCC1CN(CCO1)C(=S)N
InChIInChI=1S/C6H12N2OS/c1-5-4-8(6(7)10)2-3-9-5/h5H,2-4H2,1H3,(H2,7,10)
InChIKeyAYLOVDWBOPJSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylmorpholine-4-carbothioamide Sourcing and Specifications


2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1) is a morpholine derivative with the molecular formula C6H12N2OS and a molecular weight of 160.24 g/mol [1]. The compound features a thioamide functional group attached to the morpholine nitrogen and a methyl substituent at the 2-position of the morpholine ring . It is primarily supplied as a versatile small-molecule scaffold for research and development purposes, typically with a minimum purity specification of 95% to 98% . The morpholine ring system is recognized as a privileged scaffold in medicinal chemistry, which provides the foundational rationale for exploring this compound as a building block .

Privileged morpholine scaffold for derivative synthesis
Supplier purity grades available from 95% to 98%
Chiral methyl handle for enantioselective research

2-Methylmorpholine-4-carbothioamide vs. Generic Analogs


While morpholine-4-carbothioamide derivatives constitute a broad class of compounds investigated for antimicrobial and antioxidant activities [1], the presence of a methyl group at the 2-position of the morpholine ring fundamentally alters the molecule's physicochemical properties and potential for downstream derivatization. Generic substitution with unsubstituted morpholine-4-carbothioamide (CAS 14294-10-1) or other analogs introduces significant steric and electronic changes that can disrupt specific interactions within a target's binding pocket or alter the selectivity of subsequent chemical reactions [2]. The 2-methyl substituent provides a distinct handle for generating chirality and influences the scaffold's conformational preferences, which is critical for structure-activity relationship (SAR) studies and the development of selective bioactive molecules . This structural divergence is a primary driver for the selective procurement of this specific compound over its in-class alternatives.

Chiral and conformational mismatch
Unsubstituted morpholine-4-carbothioamide lacks the 2-methyl chiral center, which may alter target binding pocket fit and stereochemical SAR interpretation.
Divergent derivatization selectivity
Generic analogs without the 2-methyl group can show different reactivity and steric profiles in downstream reactions, limiting direct substitution in focused library synthesis.

2-Methylmorpholine-4-carbothioamide Differentiation Evidence


Supplier Purity Specifications

For procurement purposes, the most critical specification is purity. 2-Methylmorpholine-4-carbothioamide (CAS 953734-73-1) is available from multiple vendors with a minimum purity specification of 95%, as reported by AK Scientific . A higher purity grade of 98% is specified by CymitQuimica and Leyan . This variance in available purity grades provides procurement options depending on the downstream application's tolerance for impurities, a key differentiator when selecting a supplier.

Supplier Purity
Specification review
95% to 98% minimum purity across vendors
Supports purity grade selection based on downstream application tolerance.
No standardized assay; vendor CoA-dependent.
Chemical Sourcing Procurement Quality Control

Class-Level Antimicrobial Activity

A study on a library of N-acyl-morpholine-4-carbothioamides (compounds 5a-5j) demonstrated significant antimicrobial activity against tested bacterial and fungal strains [1]. This class-level evidence establishes a baseline for the antimicrobial potential of this scaffold. The specific activity of 2-Methylmorpholine-4-carbothioamide has not been reported in this assay, but the data suggests that the morpholine-4-carbothioamide core is a productive starting point for designing new antimicrobial agents. The 2-methyl substitution on our target compound represents a specific structural variable that could be used to modulate this class-level activity.

Antimicrobial Class Activity
Class-level
N-acyl derivatives active against tested bacterial and fungal strains
Class-level baseline supports scaffold use in antimicrobial SAR exploration.
Target compound not directly tested; activity may differ.
Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Synthetic Reactivity: 2-Methyl vs. Unsubstituted

The synthesis of 2-Methylmorpholine-4-carbothioamide can be achieved through the reaction of 2-methylmorpholine with a suitable isothiocyanate under mild conditions . In contrast, the parent compound, morpholine-4-carbothioamide, is often synthesized via reaction with carbon disulfide or through other multi-step routes involving thioamide formation . The presence of the 2-methyl group directs the synthesis toward a specific isothiocyanate coupling, offering a more straightforward and potentially higher-yielding route to this specific analog. This synthetic distinction highlights the compound's unique accessibility as a distinct chemical entity compared to its unsubstituted counterpart.

Synthetic Route
Source review
Direct isothiocyanate coupling vs. carbon disulfide routes
May indicate simpler synthesis and supply reliability for this specific analog.
Qualitative comparison; actual yields depend on conditions.
Organic Synthesis Medicinal Chemistry Building Blocks

2-Methylmorpholine-4-carbothioamide Research & Procurement Scenarios


Privileged Scaffold for Derivative Synthesis

2-Methylmorpholine-4-carbothioamide is best utilized as a versatile building block for the synthesis of novel derivatives in drug discovery programs. The morpholine ring is a well-established privileged scaffold, and the carbothioamide group offers a reactive handle for further functionalization to generate libraries of compounds for biological screening [1]. This application leverages the compound's core structural features for SAR exploration.

Novel Antimicrobial Agent Synthesis

Given the class-level evidence that N-acyl-morpholine-4-carbothioamides exhibit antimicrobial activity [2], this compound is a logical procurement choice for research groups aiming to synthesize and screen new antimicrobial agents. The 2-methyl group introduces a key structural modification that can be exploited to modulate potency and selectivity against bacterial and fungal targets, as established by the class-level data.

High-Purity Intermediate for Chemical Libraries

For researchers building focused chemical libraries, the ability to source 2-Methylmorpholine-4-carbothioamide at a defined purity level (e.g., 95% or 98%) is critical . Selecting a vendor with a 98% purity specification is essential for minimizing the impact of unknown impurities on downstream biological assay results, ensuring that observed activity can be attributed to the intended compound rather than a contaminant.

Synthesis of Chiral Molecules

The methyl group at the 2-position of the morpholine ring introduces a chiral center, making 2-Methylmorpholine-4-carbothioamide a valuable starting material for the synthesis of enantiomerically pure or enriched compounds. This is a key differentiator from achiral morpholine-4-carbothioamide and is essential for research where stereochemistry plays a critical role in biological activity .

Application
Selection Property
Validation Focus
Scaffold-based derivative synthesis
Reactive carbothioamide handle with privileged morpholine core
Derivative library construction and SAR exploration
Antimicrobial agent synthesis
Class-level antimicrobial scaffold with tunable 2-methyl substituent
Antimicrobial screening and structure-activity modulation
High-purity intermediate sourcing
Defined purity specification (95–98%)
Impurity-related assay interference review
Chiral molecule synthesis
Chiral center at 2-position of morpholine
Enantiomeric control in biological activity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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